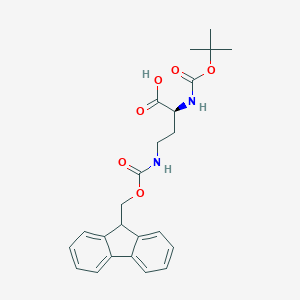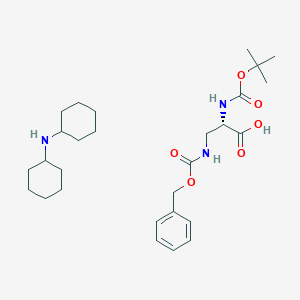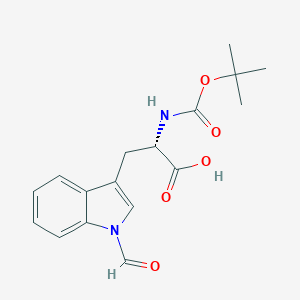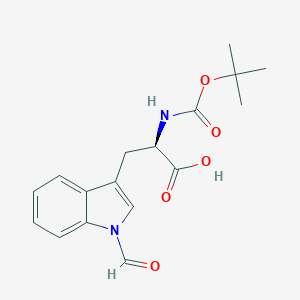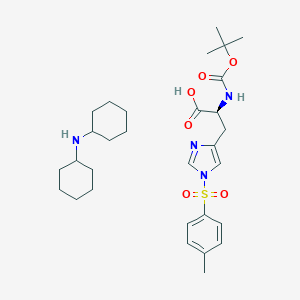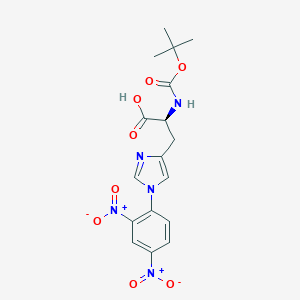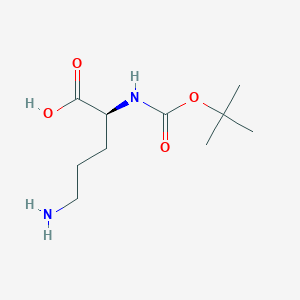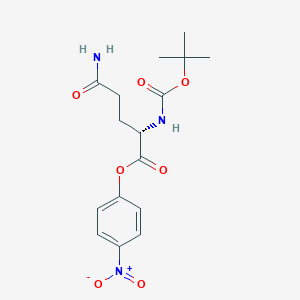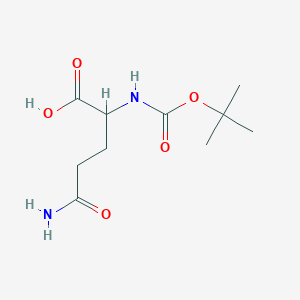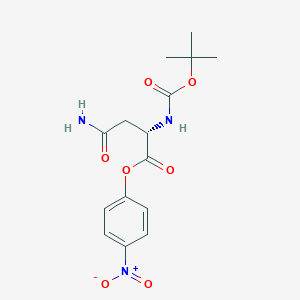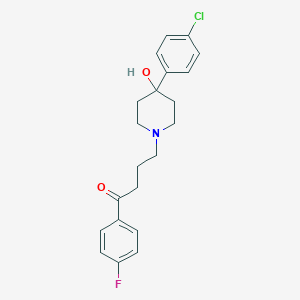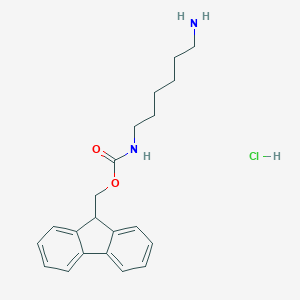
Fmoc-1,6-二氨基己烷盐酸盐
描述
Fmoc-1,6-diaminohexane hydrochloride: is a chemical compound with the molecular formula C21H26N2O2 · HCl. It is a derivative of 1,6-diaminohexane, where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
科学研究应用
Chemistry: Fmoc-1,6-diaminohexane hydrochloride is widely used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins. Its Fmoc-protected amino group allows for selective deprotection and coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It is also employed in the development of peptide-based vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, Fmoc-1,6-diaminohexane hydrochloride is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based materials for various applications .
作用机制
Target of Action
Fmoc-1,6-diaminohexane hydrochloride primarily targets monoclonal antibodies . These antibodies are proteins produced by the immune system to neutralize harmful substances. They are highly specific, binding only to a particular part of a specific molecule.
Mode of Action
The compound conjugates with monoclonal antibodies . Conjugation is a chemical process where two molecules join together. In this case, Fmoc-1,6-diaminohexane hydrochloride binds to the monoclonal antibodies, forming a complex that can interact with other molecules in the body.
Biochemical Pathways
It’s known that the compound exhibitsanticancer activity against p21-deficient cancer . The p21 protein is a crucial regulator of the cell cycle, and its deficiency can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
Fmoc-1,6-diaminohexane hydrochloride exhibits anticancer activity against p21-deficient cancer . By conjugating with monoclonal antibodies, it can specifically target cancer cells deficient in p21, potentially inhibiting their growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-1,6-diaminohexane hydrochloride typically involves the protection of 1,6-diaminohexane with an Fmoc group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of Fmoc-1,6-diaminohexane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions: Fmoc-1,6-diaminohexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Coupling Reactions: The free amino group can react with carboxylic acids or their derivatives to form amide bonds, which is essential in peptide synthesis.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and additives like HOBt or HOAt are used for amide bond formation.
Major Products:
Fmoc Removal: The major product is 1,6-diaminohexane.
Coupling Reactions: The major products are peptides or other amide-containing compounds.
相似化合物的比较
- Fmoc-1,4-diaminobutane hydrochloride
- Fmoc-1,3-diaminopropane hydrochloride
- Fmoc-1,5-diaminopentane hydrochloride
- N-Boc-1,6-hexanediamine
Comparison: Fmoc-1,6-diaminohexane hydrochloride is unique due to its specific chain length and the presence of the Fmoc protecting group. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and selectivity in peptide synthesis .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




